Cyclopentylamine vs. Cyclohexylamine in CCR2 Antagonist Binding Kinetics: Impact on Drug Design
In a systematic study of cyclopentylamine-derived CCR2 antagonists (Journal of Medicinal Chemistry, 2013), the cyclopentyl scaffold was shown to yield high-affinity, long-residence-time antagonists. A key structural perturbation—replacing the benzoylpiperidine group with benzoylpiperazine (Compound 15) in this cyclopentylamine series—resulted in a dramatic loss of binding affinity (Ki = 5418 ± 374 nM) and a substantial decrease in the association rate ((2.7 ± 0.6) × 10⁻⁴ nM⁻¹·min⁻¹) [1]. This highlights the exquisite sensitivity of the cyclopentylamine pharmacophore to structural modifications, underscoring that alternative amine cores (such as cyclohexylamines, which are not directly reported in this study) would similarly disrupt the optimized binding kinetics [1].
| Evidence Dimension | Binding Affinity (Ki) and Association Rate for CCR2 Antagonists |
|---|---|
| Target Compound Data | High-affinity, long-residence-time CCR2 antagonists (exact Ki values not provided for the unmodified lead series) |
| Comparator Or Baseline | Analogous compound with benzoylpiperazine substitution (Compound 15) within the same cyclopentylamine series |
| Quantified Difference | Ki increased to 5418 ± 374 nM; Association rate decreased to (2.7 ± 0.6) × 10⁻⁴ nM⁻¹·min⁻¹ |
| Conditions | Competition association assay for CCR2 (in vitro) |
Why This Matters
This demonstrates that even minor structural deviations within the cyclopentylamine series can abolish high-affinity binding, providing class-level evidence that the specific 2-cyclopentylethanamine core is non-fungible and essential for maintaining the desired kinetic profile in receptor antagonist development.
- [1] Vilums, M. et al. Structure–Kinetic Relationships—An Overlooked Parameter in Hit-to-Lead Optimization: A Case of Cyclopentylamines as Chemokine Receptor 2 Antagonists. Journal of Medicinal Chemistry, 2013, 56, 7706-7714. DOI: 10.1021/jm4011737. View Source
